molecular formula C9H18ClN B2716956 6-Azaspiro[3.6]decane hydrochloride CAS No. 2138535-24-5

6-Azaspiro[3.6]decane hydrochloride

Cat. No.: B2716956
CAS No.: 2138535-24-5
M. Wt: 175.7
InChI Key: MZBSDSSXTHQKOY-UHFFFAOYSA-N
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Description

6-Azaspiro[3.6]decane hydrochloride is a bicyclic amine derivative featuring a spirocyclic structure where a six-membered nitrogen-containing ring (azacyclohexane) is fused to a three-membered cyclohexane ring at a single carbon atom. This compound, with the molecular formula C₉H₁₇N·HCl (molecular weight ~175.7 g/mol assuming the base molecular weight of 139.24 g/mol for the free base plus HCl), is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its spirocyclic architecture imparts unique conformational rigidity, making it valuable for designing bioactive molecules with enhanced selectivity or metabolic stability .

Limited safety data are available, but analogous spirocyclic amines recommend handling precautions such as avoiding inhalation and skin contact .

Properties

IUPAC Name

6-azaspiro[3.6]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSDSSXTHQKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[3.6]decane hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the [2,3]-Stevens rearrangement, which involves the migration of an alkyl group from nitrogen to carbon, forming the spirocyclic ring . Another approach is the intramolecular hydrogen atom transfer (HAT) promoted by radicals, which can efficiently construct the spirocyclic framework .

Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes for large-scale production. This includes the use of commercially available starting materials, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, under controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[3.6]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the spirocyclic structure .

Scientific Research Applications

Chemical Synthesis Applications

6-Azaspiro[3.6]decane hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique spirocyclic structure allows for the development of various derivatives that can be utilized in chemical research and industrial applications.

Key Applications:

  • Building Block for Spirocyclic Compounds: The compound is used to synthesize more complex spirocyclic structures, which are important in drug discovery and development.
  • Intermediate in Organic Synthesis: It can act as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biological Research Applications

The distinctive structure of this compound makes it a significant tool in biological research, particularly in studying biological processes and interactions.

Key Applications:

  • Pharmacological Studies: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in developing drugs targeting central nervous system disorders such as anxiety and depression .
  • Mechanistic Studies: The compound's interaction with molecular targets, such as enzymes or receptors, is being investigated to understand its mechanism of action in biological systems.

Medicinal Chemistry

The potential medicinal applications of this compound are particularly noteworthy. Its derivatives have been studied for various therapeutic effects.

Case Studies:

  • Potential Treatment for Central Nervous System Disorders: Some derivatives have shown promise in treating conditions like bulimia and depression due to their ability to interact with neurotrophic factors and modulate neurotransmitter systems .
  • Exploration of Metabolic Disorders: The compound has been implicated in research related to obesity and diabetes, focusing on its role in metabolic pathways and potential therapeutic interventions .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings.

Key Applications:

  • Production of Specialty Chemicals: The compound is used in the manufacturing of specialty chemicals that require specific properties derived from its unique structure.
  • Development of New Materials: Its derivatives are explored for creating materials with tailored functionalities for various industrial applications.

Data Summary Table

Application AreaSpecific UsesResearch Findings/Case Studies
Chemical SynthesisBuilding block for spirocyclic compoundsUsed as an intermediate in drug synthesis
Biological ResearchPharmacological studiesInvestigated for effects on CNS disorders
Medicinal ChemistryTreatment for metabolic disordersPotential use against obesity and diabetes
Industrial ApplicationsSpecialty chemicals productionExplored for new material development

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.6]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-azaspiro[3.6]decane hydrochloride can be contextualized against related spirocyclic compounds, as summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound 71888-76-1 C₉H₁₇N·HCl ~175.7 Spiro[3.6] framework with nitrogen at position 6; rigid bicyclic structure Building block in drug discovery; limited commercial availability .
5-Thia-8-azaspiro[3.6]decane hydrochloride 1909316-33-1 C₈H₁₆ClNS 193.74 Sulfur (thia) at position 5, nitrogen at position 8; enhanced polarity Explored in material science (thermal stability) and drug development .
5-Oxa-8-azaspiro[3.6]decane hydrochloride CID 118210081 C₈H₁₅NO·HCl ~177.7 Oxygen (oxa) at position 5, nitrogen at position 8; increased hydrophilicity Potential use in crystallography studies; SMILES: C1CC2(C1)CCNCCO2 .
8-Aminospiro[4.5]decane hydrochloride Not specified C₁₀H₁₉N·HCl ~189.7 Spiro[4.5] framework; larger ring system with nitrogen at position 8 Limited ecological toxicity data; requires strict handling protocols .
2-Azaspiro[3.3]heptan-6-ol hydrochloride 1630907-10-6 C₆H₁₁NO·HCl ~157.6 Smaller spiro[3.3] system; hydroxyl group enhances hydrogen bonding High structural similarity (0.74) to target compound; used in medicinal chemistry .

Key Structural Differences and Implications

Ring Size and Rigidity: The spiro[3.6] system in 6-azaspiro[3.6]decane offers a balance between rigidity and flexibility compared to larger frameworks like spiro[4.5] (e.g., 8-aminospiro[4.5]decane hydrochloride). Smaller systems like spiro[3.3] (e.g., 2-azaspiro[3.3]heptan-6-ol) may confer higher strain but improved binding specificity in receptor targets .

Heteroatom Substitution: The 5-thia and 5-oxa variants introduce sulfur or oxygen, respectively, altering electronic properties.

Position of Nitrogen :

  • Nitrogen placement (e.g., position 6 vs. 8) affects basicity and hydrogen-bonding capacity. This influences pharmacokinetic properties, such as absorption and metabolism, in drug candidates .

Biological Activity

6-Azaspiro[3.6]decane hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in drug development, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure, characterized by the presence of both nitrogen and oxygen atoms within its framework. This structural uniqueness contributes to its reactivity and biological profile, making it a candidate for various pharmacological applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating their activity through hydrogen bonding and electrostatic interactions. This can lead to alterations in biological pathways relevant to disease processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:

Bacterial Strain IC50 (μg/mL)
Escherichia coli0.72
Pseudomonas aeruginosa0.51
Staphylococcus aureus0.88
Bacillus subtilis0.49

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Antitubercular Activity

In addition to its antibacterial properties, this compound has been investigated for its antitubercular activity. The compound showed effectiveness against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent in treating tuberculosis .

Case Studies

Several case studies have highlighted the utility of spirocyclic compounds, including this compound, in drug design:

  • Linezolid Analogues : A series of azaspiro analogues of linezolid were synthesized, replacing the morpholine ring with spirocyclic structures like 6-azaspiro[3.6]decane. These modifications resulted in compounds with similar or improved antibacterial and antitubercular profiles .
  • Synthetic Pathways : Various synthetic strategies have been developed to create derivatives of this compound, enhancing its biological activity while maintaining structural integrity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other spirocyclic compounds:

Compound Name CAS Number Key Features
5-Oxa-2-azaspiro[3.6]decane2060045-23-8Exhibits significant biological activity
8-Oxa-5-azaspiro[3.6]decane2173999-82-9Different positioning; varying activity

This table illustrates the diversity among spirocyclic compounds and their respective biological activities .

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